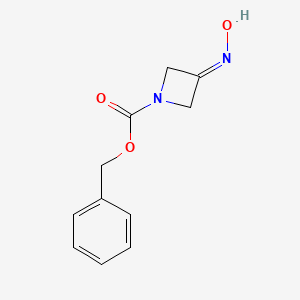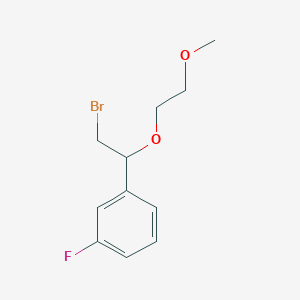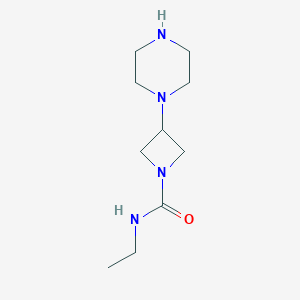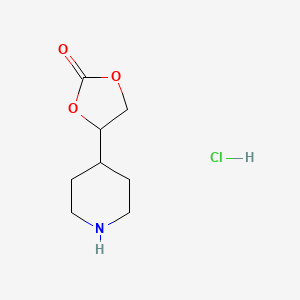
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2,2-difluoro-2-(pyridin-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxo and amine derivatives, respectively.
Applications De Recherche Scientifique
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring can also play a role in the compound’s overall biological activity by facilitating interactions with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,2-difluoroethyl)acetamide
- N-(2,2-Difluoro-2-(pyridin-3-yl)ethyl)acetamide
- 2-Chloro-N-(2-fluoro-2-(pyridin-3-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(2,2-difluoro-2-(pyridin-3-yl)ethyl)acetamide is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9ClF2N2O |
|---|---|
Poids moléculaire |
234.63 g/mol |
Nom IUPAC |
2-chloro-N-(2,2-difluoro-2-pyridin-3-ylethyl)acetamide |
InChI |
InChI=1S/C9H9ClF2N2O/c10-4-8(15)14-6-9(11,12)7-2-1-3-13-5-7/h1-3,5H,4,6H2,(H,14,15) |
Clé InChI |
OXXNRCPACNBBGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CNC(=O)CCl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)


![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)

![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)



![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)

![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
